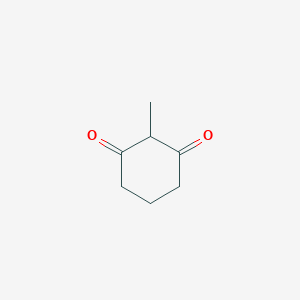

2-Methyl-1,3-cyclohexanedione

Cat. No. B075653

Key on ui cas rn:

1193-55-1

M. Wt: 126.15 g/mol

InChI Key: VSGJHHIAMHUZKF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05264619

Procedure details

A modification of the procedure of Ijima et al. Chem. Pharm. Bull. 19, 1053-5 (1971) was used. A solution of 2-methyl-1,3-cyclohexanedione (40 g, 0.317 mole, Aldrich) and Ba(OH)2.8H2O (360 g) in water (840 mL) was heated at reflux for 48 h. After standing overnight at room temperature and cooling to 0° C., the precipitated barium hydroxide was removed by suction filtration. CO2 gas (generated from Dry Ice) was bubbled through the filtrate to precipitate any remaining barium hydroxide as barium carbonate. The precipitate was removed by suction filtration, and water was removed in vacuum until crystallization started. The resulting mixture was acidified to pH 1 (conc. HCl) and extracted with OEt2 (3×300 mL). The extract was dried (Na2SO4) and stripped of solvent in vacuum giving 5-oxoheptanoic acid (Compound XXI) as a white solid (43.3-45.1 g, 95-99%, lit.112 69%): mp 48°-49.5° C. (lit.182 50° C.); IR (KBr pellet) cm-1 3000 (very br), 1725, 1710, 1690, 1460, 1435, 1420, 1380, 1340, 1280, 1210, 1120, 1085, 985, 910, 770, 685; 1H NMR (200 MHz, CDCl3) δ 10.2 (br, 1H), 2.51 (t, 7.1 Hz, 2H), 2.43 (q, 7.3 Hz, 2H), 2.40 (t, 7.1 Hz, 2H), 1.91 (rough pentet, 2H), 1.06 (t, 7.3 Hz, 3H); 13C NMR (22.5 MHz, CDCl3) δ 211.5, 178.6, 41.0, 36.0, 33.1, 18.7, 7.8; mass spectrum (16 eV) m/e (% base) 144 (M+, 4.1), 126 (61.3), 115 (88.8), 98 (40.0), 87 (40.1), 70 (21.3), 57 (100); TLC (OEt2, I2) Rf=0.37.

[Compound]

Name

Ba(OH)2.8H2O

Quantity

360 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[OH2:10]>>[O:8]=[C:7]([CH2:2][CH3:1])[CH2:6][CH2:5][CH2:4][C:3]([OH:9])=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(CCCC1=O)=O

|

[Compound]

|

Name

|

Ba(OH)2.8H2O

|

|

Quantity

|

360 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

840 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 48 h

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated barium hydroxide was removed by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

CO2 gas (generated from Dry Ice) was bubbled through the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate any remaining barium hydroxide as barium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was removed by suction filtration, and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuum until crystallization

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with OEt2 (3×300 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried (Na2SO4)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |